molecular formula C15H17ClN2O5S3 B11409131 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol

1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol

Cat. No.: B11409131
M. Wt: 437.0 g/mol
InChI Key: MOZUHHDNHDXTAF-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and sulfonyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The intermediate product is then further reacted with piperidine derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions are often carried out in polar solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new sulfonamide or thiol derivatives.

Scientific Research Applications

1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The sulfonyl and thiazole groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL can be compared with other similar compounds, such as:

    4-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Methanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    Thiazole derivatives: Compounds containing the thiazole ring, which exhibit similar chemical properties and reactivity.

The uniqueness of 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17ClN2O5S3

Molecular Weight

437.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]piperidin-4-ol

InChI

InChI=1S/C15H17ClN2O5S3/c1-25(20,21)15-17-13(14(24-15)18-8-6-11(19)7-9-18)26(22,23)12-4-2-10(16)3-5-12/h2-5,11,19H,6-9H2,1H3

InChI Key

MOZUHHDNHDXTAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)O)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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